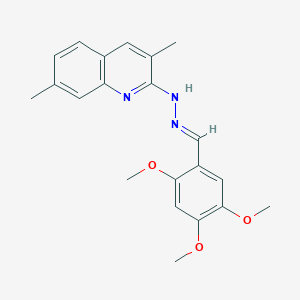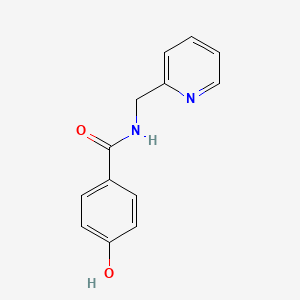![molecular formula C15H23N3O5 B5868321 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied extensively in recent years.
作用機序
The exact mechanism of action of 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the disruption of various cellular processes. It has also been found to induce oxidative stress in cells, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including antibiotic-resistant strains. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
The advantages of using 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol in lab experiments include its broad-spectrum antimicrobial activity, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol. One area of interest is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in the treatment of neurological disorders. Finally, more studies are needed to evaluate its potential toxicity and to determine its safety for use in humans.
合成法
The synthesis of 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol involves a multi-step process. The first step involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with piperazine to form 4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazine. This intermediate is then reacted with ethylene oxide to yield 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol.
科学的研究の応用
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. It has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-22-14-9-12(13(18(20)21)10-15(14)23-2)11-17-5-3-16(4-6-17)7-8-19/h9-10,19H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCUXLMHWUHPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CCO)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)





![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)

![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)